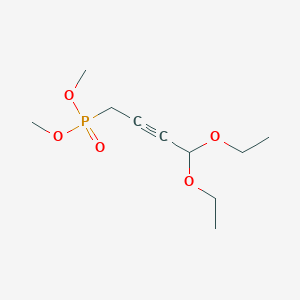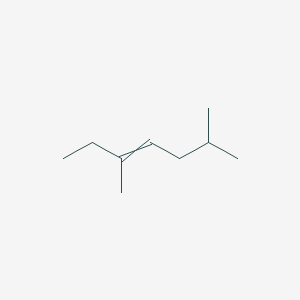
Dimethyl (4,4-diethoxybut-2-yn-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4,4-diethoxybut-2-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a butynyl chain with two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4,4-diethoxybut-2-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne under controlled conditions. One common method involves the use of a base such as potassium tert-butoxide to deprotonate the diethyl phosphite, followed by the addition of the alkyne to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4,4-diethoxybut-2-yn-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alkenes, alkanes, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (4,4-diethoxybut-2-yn-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which Dimethyl (4,4-diethoxybut-2-yn-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their chemical properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different substituents.
Dimethyl phosphite: Another similar compound with different alkyl groups attached to the phosphonate.
Diethyl (4,4-diethoxybut-2-yn-1-yl)phosphonate: A closely related compound with diethyl groups instead of dimethyl groups.
Uniqueness
Dimethyl (4,4-diethoxybut-2-yn-1-yl)phosphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both ethoxy and butynyl groups allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
Properties
CAS No. |
62521-29-3 |
|---|---|
Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-1,1-diethoxybut-2-yne |
InChI |
InChI=1S/C10H19O5P/c1-5-14-10(15-6-2)8-7-9-16(11,12-3)13-4/h10H,5-6,9H2,1-4H3 |
InChI Key |
XRIRSPMRSGDLAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CCP(=O)(OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL](/img/structure/B14526520.png)
![7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile](/img/structure/B14526527.png)

![1-{[(Methyltellanyl)ethynyl]sulfanyl}propane](/img/structure/B14526534.png)

![2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene](/img/structure/B14526544.png)




![(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane)](/img/structure/B14526576.png)
![2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14526579.png)


